molecular formula C13H13F2N5 B4349508 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349508
M. Wt: 277.27 g/mol
InChI Key: HPDGNDRZBNAOGH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: is a complex organic compound characterized by its unique structure, which includes difluoromethyl, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrazole and pyridine cores. One common approach is the condensation reaction between appropriate precursors, such as difluoromethylated pyridine and ethyl pyrazole derivatives, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases where fluorine-containing compounds are beneficial.

  • Agrochemicals: : Its derivatives may be used in the development of new pesticides or herbicides.

  • Materials Science: : The unique properties of this compound can be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance binding affinity to biological targets, leading to desired biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique structural features and potential applications. Similar compounds may include other difluoromethylated pyrazoles or pyridines, but this compound's specific arrangement of functional groups provides distinct advantages in terms of reactivity and biological activity.

List of Similar Compounds

  • 4-(Difluoromethyl)pyridine

  • 1-Ethyl-1H-pyrazole derivatives

  • Other fluorinated pyrazolo[3,4-b]pyridines

Properties

IUPAC Name

4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5/c1-3-20-7-8(5-17-20)11-4-9(12(14)15)10-6-16-19(2)13(10)18-11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDGNDRZBNAOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C=NN3C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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